molecular formula C10H14N4 B1600934 1,1'-Diethyl-1H,1'H-2,2'-biimidazole CAS No. 37572-50-2

1,1'-Diethyl-1H,1'H-2,2'-biimidazole

Cat. No.: B1600934
CAS No.: 37572-50-2
M. Wt: 190.25 g/mol
InChI Key: PRTVHGIPJBZJKX-UHFFFAOYSA-N
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Description

1,1’-Diethyl-1H,1’H-2,2’-biimidazole is an organic compound with the molecular formula C10H14N4. It is a heterocyclic compound, typically appearing as a colorless to pale yellow solid . This compound is part of the biimidazole family, which is known for its diverse applications in various fields, including chemistry and materials science.

Chemical Reactions Analysis

Types of Reactions

1,1’-Diethyl-1H,1’H-2,2’-biimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives, while substitution reactions can produce various substituted biimidazole compounds .

Mechanism of Action

The mechanism of action of 1,1’-Diethyl-1H,1’H-2,2’-biimidazole involves its interaction with specific molecular targets and pathways. As a ligand, it coordinates with metal ions to form complexes that can catalyze various chemical reactions. These complexes can facilitate electron transfer processes, making them effective catalysts in redox reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-Diethyl-1H,1’H-2,2’-biimidazole is unique due to its specific ethyl substitutions, which can influence its reactivity and the types of complexes it forms with metal ions. This makes it particularly useful in applications requiring specific coordination environments .

Properties

IUPAC Name

1-ethyl-2-(1-ethylimidazol-2-yl)imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4/c1-3-13-7-5-11-9(13)10-12-6-8-14(10)4-2/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRTVHGIPJBZJKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1C2=NC=CN2CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60467216
Record name 1,1'-Diethyl-1H,1'H-2,2'-biimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60467216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37572-50-2
Record name 1,1'-Diethyl-1H,1'H-2,2'-biimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60467216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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